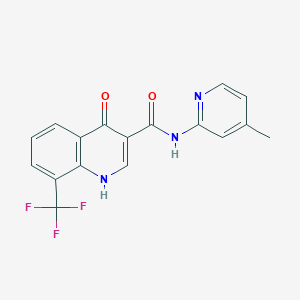

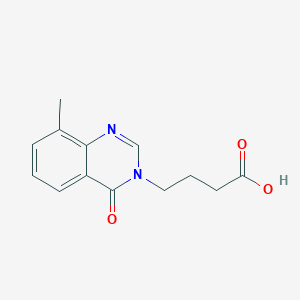

4-hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinazoline derivatives, which include 4-HQA, has been a subject of considerable research . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Structure-activity relationship studies of quinazolinone derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Molecular Structure Analysis

Quinazolines, which include 4-HQA, are important heterocycles in medicinal chemistry . They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This skeleton is an important pharmacophore considered as a privileged structure .Chemical Reactions Analysis

The chemical reactions involving quinazoline derivatives, including 4-HQA, are complex and varied . These reactions often involve the interaction of these compounds with various biological targets, leading to a wide range of biological activities .科学的研究の応用

Radioligand Development for Peripheral Benzodiazepine Receptors Imaging

The potential of quinoline-2-carboxamide derivatives as radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) with positron emission tomography (PET) has been explored. Derivatives such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide and related compounds have shown high specific binding to PBR in various organs in inhibition studies, suggesting promising applications for PBR imaging in vivo with PET (Matarrese et al., 2001).

Antimicrobial Agent Development

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives from 4-hydrazino-8-(trifluoromethyl)quinoline has been reported, showing potential as antimicrobial agents. These compounds displayed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, highlighting their potential in addressing bacterial infections (Holla et al., 2006).

Diuretic and Hypertension Remedy

A study on polymorphic modifications of 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, which possesses strong diuretic properties, has been conducted. This compound offers a new remedy for hypertension, with an analysis of its crystal packing revealing differences in crystal packing that may influence its bioavailability and efficacy (Shishkina et al., 2018).

Photocatalytic and Electrochemical Applications

Quinoline–imidazole–monoamide ligands have been utilized in the construction of octamolybdate complexes, demonstrating electrocatalytic activities and photocatalytic properties for organic dye degradation. These findings suggest applications in environmental remediation and the development of catalytic agents (Li et al., 2020).

Cytotoxic Activity Against Cancer Cells

Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cell lines. This suggests their potential in developing new chemotherapeutic agents (Deady et al., 2003).

将来の方向性

特性

IUPAC Name |

N-(4-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O2/c1-9-5-6-21-13(7-9)23-16(25)11-8-22-14-10(15(11)24)3-2-4-12(14)17(18,19)20/h2-8H,1H3,(H,22,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWGRTCQSOKPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2677898.png)

![2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2677899.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2677906.png)

![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)

![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)

amino}acetamide](/img/structure/B2677913.png)

![8-(3-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2677914.png)